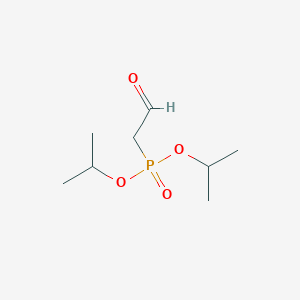
Dipropan-2-yl (2-oxoethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diisopropoxyphosphinyl)acetaldehyde is an organic compound characterized by the presence of a phosphinyl group attached to an acetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Diisopropoxyphosphinyl)acetaldehyde typically involves the reaction of diisopropyl phosphite with acetaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Mixing: Diisopropyl phosphite is mixed with acetaldehyde in a suitable solvent, such as tetrahydrofuran (THF).
Reaction: The mixture is stirred at a low temperature (0-5°C) to initiate the reaction.
Isolation: The product is isolated by distillation or crystallization, depending on the desired purity and yield.
Industrial Production Methods: In an industrial setting, the production of (Diisopropoxyphosphinyl)acetaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby minimizing the risk of side reactions and maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (Diisopropoxyphosphinyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphinyl alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the acetaldehyde moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphinyl alcohols.
Substitution: Various substituted phosphinyl compounds.
Wissenschaftliche Forschungsanwendungen
(Diisopropoxyphosphinyl)acetaldehyde has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving phosphinyl groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Diisopropoxyphosphinyl)acetaldehyde involves its interaction with various molecular targets, primarily through its phosphinyl group. This group can form covalent bonds with nucleophilic sites on enzymes and other proteins, thereby modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Signal Transduction: It may affect cellular signaling pathways by interacting with key regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
- Diisopropyl phosphite
- Acetaldehyde
- Phosphonic acids
Comparison: (Diisopropoxyphosphinyl)acetaldehyde is unique due to the presence of both a phosphinyl group and an acetaldehyde moiety, which imparts distinct reactivity and functional properties. Unlike diisopropyl phosphite, it can participate in a broader range of chemical reactions due to the reactive aldehyde group. Compared to acetaldehyde, it offers additional functionality through the phosphinyl group, making it more versatile in synthetic applications.
Eigenschaften
CAS-Nummer |
43186-09-0 |
|---|---|
Molekularformel |
C8H17O4P |
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
2-di(propan-2-yloxy)phosphorylacetaldehyde |
InChI |
InChI=1S/C8H17O4P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h5,7-8H,6H2,1-4H3 |
InChI-Schlüssel |
UVESOBQGXDRMMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(CC=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


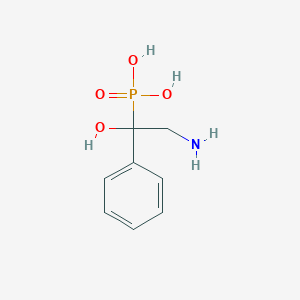
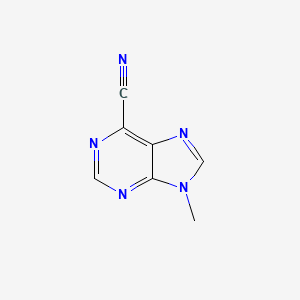

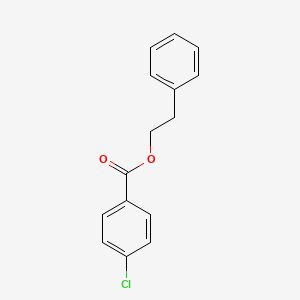
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)

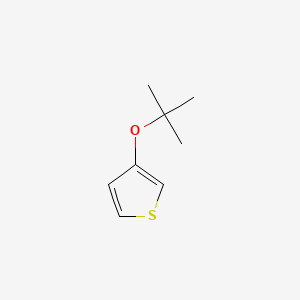
![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
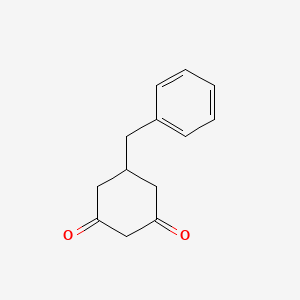


![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)
![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)
